![molecular formula C16H12N2O2 B14742444 (E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] CAS No. 6264-53-5](/img/structure/B14742444.png)
(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] is an organic compound characterized by the presence of two furan rings connected to a central 1,3-phenylene group through imine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] typically involves the condensation reaction between 1,3-phenylenediamine and 2-furaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the imine bonds. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for (E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction of the imine bonds can yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Oximes or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The imine bonds and furan rings play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (E,E)-N,N’-(1,4-Phenylene)bis[1-(furan-2-yl)methanimine]
- (E,E)-N,N’-(1,2-Phenylene)bis[1-(furan-2-yl)methanimine]
- N,N’-Bis(salicylidene)-1,3-phenylenediamine
Uniqueness
(E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] is unique due to the specific positioning of the furan rings and imine linkages on the 1,3-phenylene group. This structural arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
6264-53-5 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[3-(furan-2-ylmethylideneamino)phenyl]methanimine |
InChI |
InChI=1S/C16H12N2O2/c1-4-13(17-11-15-6-2-8-19-15)10-14(5-1)18-12-16-7-3-9-20-16/h1-12H |
InChI Key |
LFKMFTVAJYXGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=CO2)N=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



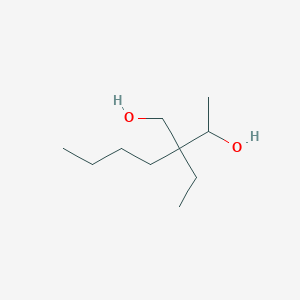
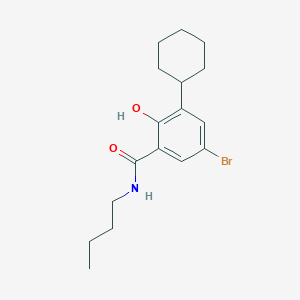

![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
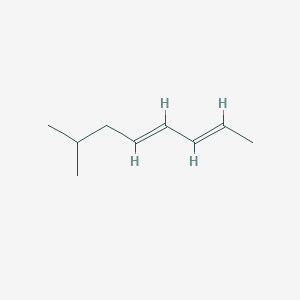

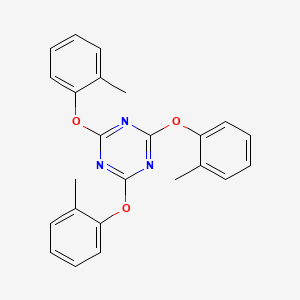
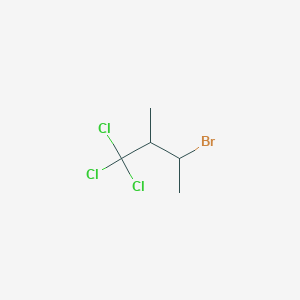



![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
